molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Cat. No. B171425
M. Wt: 209.2 g/mol
InChI Key: ISWNUAFRSGDCAH-UHFFFAOYSA-N
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Patent
US05292732

Procedure details

1,1'-Carbonyl-diimidazole (48.8 g) was added portionwise within 30 minutes under argon and while stirring to a suspension of 50.0 g of 3,4-methylenedioxy-benzoic acid in 500 ml of methylene chloride. The resulting clear solution was stirred at room temperature for 2 hours and added dropwise within 30 minutes to 42 ml of triethylamine. Thereafter, 29.4 g of N,O-dimethylhydroxylamine hydrochloride were added and the mixture was stirred at room temperature overnight. After the addition of 800 ml of 30% citric acid solution the mixture was extracted twice with 300 ml of methylene chloride each time. The organic phases were washed in succession with 300 ml of 30% citric acid solution, 500 ml of saturated sodium hydrogen carbonate solution and 300 ml of saturated sodium hydrogen carbonate solution. The organic phases were combined, dried with MgSO4 and freed from solvent. 60.9 g (97%) of N-methoxy-N-methyl-1,3-benzodioxol-5-carboxamide were isolated as a pale yellow oil.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:13]1[O:24][C:23]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=O)=[CH:16][C:15]=2[O:14]1.Cl.[CH3:26][NH:27][O:28][CH3:29].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(Cl)Cl.C(N(CC)CC)C>[CH3:29][O:28][N:27]([CH3:26])[C:18]([C:17]1[CH:21]=[CH:22][C:23]2[O:24][CH2:13][O:14][C:15]=2[CH:16]=1)=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)O)C=CC2O1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
29.4 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 300 ml of methylene chloride each time
WASH
Type
WASH
Details
The organic phases were washed in succession with 300 ml of 30% citric acid solution, 500 ml of saturated sodium hydrogen carbonate solution and 300 ml of saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(=O)C1=CC2=C(OCO2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.